molecular formula C12H19N3O2 B14593833 2-(Azepan-1-yl)-5-ethylpyrimidine-4,6(1H,5H)-dione CAS No. 61280-32-8

2-(Azepan-1-yl)-5-ethylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B14593833
CAS No.: 61280-32-8
M. Wt: 237.30 g/mol
InChI Key: MSNGSJNTHZKXTE-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-5-ethylpyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that features a pyrimidine ring fused with an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-5-ethylpyrimidine-4,6(1H,5H)-dione typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic or basic conditions.

    Introduction of the Azepane Ring: The azepane ring can be introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the pyrimidine intermediate.

    Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-5-ethylpyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(Azepan-1-yl)-5-ethylpyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-5-ethylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)-5-ethylpyrimidine-4,6(1H,5H)-dione: Similar structure with a piperidine ring instead of an azepane ring.

    2-(Morpholin-1-yl)-5-ethylpyrimidine-4,6(1H,5H)-dione: Similar structure with a morpholine ring instead of an azepane ring.

Uniqueness

2-(Azepan-1-yl)-5-ethylpyrimidine-4,6(1H,5H)-dione is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

61280-32-8

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

2-(azepan-1-yl)-5-ethyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C12H19N3O2/c1-2-9-10(16)13-12(14-11(9)17)15-7-5-3-4-6-8-15/h9H,2-8H2,1H3,(H,13,14,16,17)

InChI Key

MSNGSJNTHZKXTE-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC(=NC1=O)N2CCCCCC2

Origin of Product

United States

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